molecular formula C13H15NO6 B7977970 3-Nitro-2-(tetrahydro-pyran-4-ylmethoxy)-benzoic acid

3-Nitro-2-(tetrahydro-pyran-4-ylmethoxy)-benzoic acid

Cat. No.: B7977970
M. Wt: 281.26 g/mol
InChI Key: LGWPKPNSCDKXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-2-(tetrahydro-pyran-4-ylmethoxy)-benzoic acid is an organic compound characterized by the presence of a nitro group, a benzoic acid moiety, and a tetrahydro-pyran-4-ylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(tetrahydro-pyran-4-ylmethoxy)-benzoic acid typically involves the following steps:

    Esterification: The benzoic acid moiety can be esterified with tetrahydro-pyran-4-ylmethanol under acidic conditions to form the desired ester.

    Hydrolysis: The ester can then be hydrolyzed under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(tetrahydro-pyran-4-ylmethoxy)-benzoic acid can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can form esters with alcohols in the presence of acidic catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols with sulfuric acid or other acidic catalysts.

Major Products

    Reduction: 3-Amino-2-(tetrahydro-pyran-4-ylmethoxy)-benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-Nitro-2-(tetrahydro-pyran-4-ylmethoxy)-benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(tetrahydro-pyran-4-ylmethoxy)-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Lacks the tetrahydro-pyran-4-ylmethoxy substituent, making it less sterically hindered and potentially less selective in its interactions.

    2-(Tetrahydro-pyran-4-ylmethoxy)-benzoic acid: Lacks the nitro group, which reduces its reactivity in redox reactions.

Uniqueness

3-Nitro-2-(tetrahydro-pyran-4-ylmethoxy)-benzoic acid is unique due to the combination of the nitro group and the tetrahydro-pyran-4-ylmethoxy substituent. This combination imparts specific reactivity and selectivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-nitro-2-(oxan-4-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c15-13(16)10-2-1-3-11(14(17)18)12(10)20-8-9-4-6-19-7-5-9/h1-3,9H,4-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWPKPNSCDKXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.